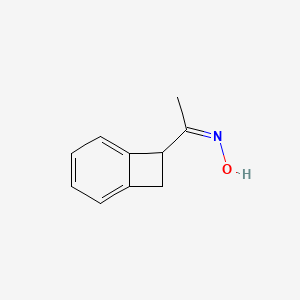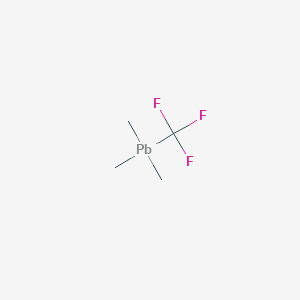
Ethyltris(2-methylpropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris(2-methylpropoxy)silane is an organosilicon compound with the chemical formula C14H32O3Si. It is a type of silane, which is a group of compounds containing silicon atoms bonded to hydrogen and/or organic groups. Silanes are widely used in various industrial applications due to their ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Ethyltris(2-methylpropoxy)silane can be synthesized through several methods. One common approach involves the reaction of ethyltrichlorosilane with 2-methylpropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified through distillation . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Ethyltris(2-methylpropoxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl or 2-methylpropoxy groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce silanes with different substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyltris(2-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic materials. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to act as a bridge between different materials. This property is utilized in various applications, such as improving the adhesion of coatings and enhancing the stability of nanoparticles .
Comparison with Similar Compounds
Ethyltris(2-methylpropoxy)silane can be compared with other silanes, such as:
Trimethoxysilane: This compound has three methoxy groups attached to the silicon atom. It is commonly used as a coupling agent and in the synthesis of siloxanes.
Triethoxysilane: Similar to trimethoxysilane, but with ethoxy groups. It is used in the production of coatings and adhesives.
Phenyltrimethoxysilane: This compound has a phenyl group attached to the silicon atom, which provides additional hydrophobic properties.
This compound is unique due to its specific combination of ethyl and 2-methylpropoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both types of interactions are needed .
Properties
CAS No. |
4723-62-0 |
|---|---|
Molecular Formula |
C14H32O3Si |
Molecular Weight |
276.49 g/mol |
IUPAC Name |
ethyl-tris(2-methylpropoxy)silane |
InChI |
InChI=1S/C14H32O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h12-14H,8-11H2,1-7H3 |
InChI Key |
IJXSSHHYRQJMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](OCC(C)C)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


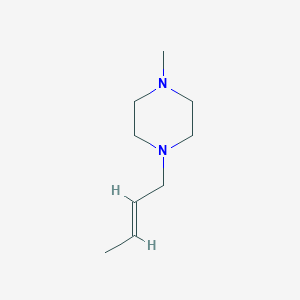
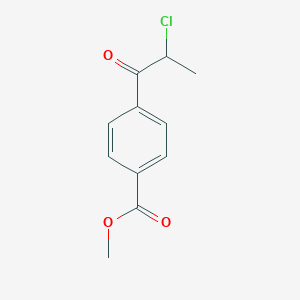
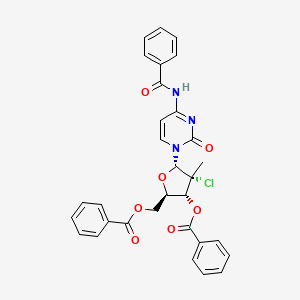
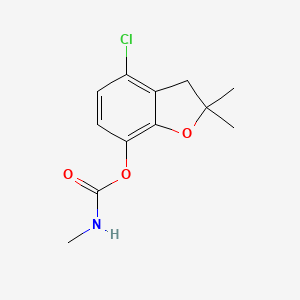
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
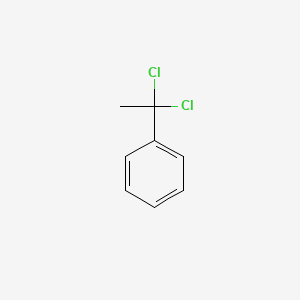
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
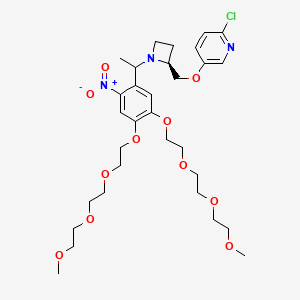

![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
